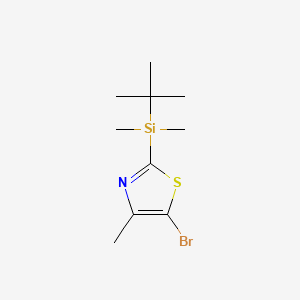

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole

Description

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole (CAS: 1245782-59-5) is a brominated thiazole derivative with a molecular formula of C₁₀H₁₈BrNSSi and a molar mass of 292.31 g/mol . Its structure features a bromine atom at the 5-position of the thiazole ring, a tert-butyldimethylsilyl (TBS) group at the 2-position, and a methyl group at the 4-position. The TBS group is a bulky, electron-donating substituent that enhances steric hindrance and lipophilicity, making the compound valuable in organic synthesis, particularly in protecting-group chemistry and cross-coupling reactions .

Properties

IUPAC Name |

(5-bromo-4-methyl-1,3-thiazol-2-yl)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNSSi/c1-7-8(11)13-9(12-7)14(5,6)10(2,3)4/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBPKSMLIGSKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)[Si](C)(C)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676661 | |

| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245782-59-5 | |

| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

tert-Butyldimethylsilyl (TBS) Protection

The TBS group is introduced via nucleophilic substitution or alcohol protection. A validated method involves reacting 2-hydroxy-4-methylthiazole with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) using imidazole as a base:

-

Reagents: 2-Hydroxy-4-methylthiazole (1.0 equiv), TBSCl (1.2 equiv), imidazole (2.4 equiv), DCM.

-

Conditions: 0°C to room temperature, 12 hours under nitrogen.

-

Work-up: Quench with brine, extract with ethyl acetate, and purify via silica gel chromatography.

Mechanistic Insight:

Imidazole deprotonates the hydroxyl group, facilitating nucleophilic attack on TBSCl. The bulky TBS group enhances steric protection, preventing unwanted side reactions during subsequent bromination.

Bromination Strategies

Electrophilic Bromination

Electrophilic substitution at the 5-position of the thiazole ring is favored due to the electron-withdrawing nature of the thiazole nitrogen. Common brominating agents include N-bromosuccinimide (NBS) or bromine (Br₂) in inert solvents:

-

Reagents: 2-(tert-Butyldimethylsilyl)-4-methylthiazole (1.0 equiv), NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic), CCl₄.

-

Conditions: Reflux at 80°C for 6 hours.

-

Work-up: Filter, concentrate, and purify via column chromatography.

Regioselectivity:

The 4-methyl group directs bromination to the 5-position via inductive effects, as confirmed by NMR and X-ray crystallography in related compounds.

Optimization Challenges

Competing Side Reactions

Solvent and Temperature Effects

-

DCM vs. THF: DCM minimizes TBS deprotection but slows bromination kinetics. THF accelerates reactions but requires strict moisture control.

-

Low-Temperature Bromination: Reactions at 0°C improve selectivity but reduce conversion rates, necessitating extended reaction times.

Analytical Characterization

Spectroscopic Data

Purity and Stability

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 2-(tert-Butyldimethylsilyl)-4-methylthiazole derivatives with different substituents.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of de-brominated thiazole derivatives.

Scientific Research Applications

Key Reactions

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The thiazole ring can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions : The compound can be reduced to modify the thiazole ring or remove the bromine atom.

Chemistry

5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole serves as an intermediate in the synthesis of more complex thiazole derivatives. Its unique structure allows for the development of new compounds with enhanced properties.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Activity : Studies have shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, it demonstrated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, which is notably lower than many standard antibiotics.

- Anticancer Activity : In vitro studies revealed that it could induce apoptosis in cancer cell lines, potentially through modulation of apoptotic pathways. The compound's IC50 value for human breast cancer cells was approximately 15 µM after 48 hours.

Antimicrobial Efficacy Study

A comparative study evaluated various thiazole derivatives, including this compound. Results indicated strong antimicrobial properties against both gram-positive and gram-negative bacteria, emphasizing its potential as an antimicrobial agent.

Anticancer Efficacy Study

In a study focused on human breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability. The mechanisms involved included activation of caspases and alteration of mitochondrial membrane potential, leading to increased apoptosis.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-tert-Butyl-2-bromo-4-methylthiazole (CAS: 22274-97-1)

- Molecular Formula : C₈H₁₂BrNS

- Molar Mass : 234.16 g/mol

- Key Differences :

- Lacks the TBS group at the 2-position, replaced by a smaller tert-butyl group.

- Reduced steric bulk and lower molecular weight (234.16 vs. 292.31 g/mol) compared to the target compound.

- Likely exhibits higher reactivity in cross-coupling reactions due to less steric hindrance.

2-Amino-5-bromo-4-methylthiazole (CAS: 3034-57-9)

- Molecular Formula : C₄H₅BrN₂S

- Molar Mass : 193.07 g/mol

- Key Differences: Substitution of the TBS group with an amino (-NH₂) group. Used as a precursor in pharmaceutical synthesis due to its reactive amino group .

tert-Butyl (5-bromothiazol-2-yl)carbamate (CAS: 405939-39-1)

- Molecular Formula : C₈H₁₁BrN₂O₂S

- Molar Mass : 285.16 g/mol

- Key Differences :

- Contains a carbamate (-O(CO)NH-tert-butyl) group instead of the TBS group.

- Carbamate introduces both electron-withdrawing and hydrogen-bonding capabilities.

- Likely less lipophilic than the TBS-substituted target compound.

Reactivity in Cross-Coupling Reactions

- Target Compound : The TBS group may hinder palladium-catalyzed reactions (e.g., Suzuki couplings) due to steric bulk, but bromine at the 5-position remains reactive .

Steric and Electronic Effects

| Compound | Substituent at 2-Position | Steric Bulk | Lipophilicity (LogP Estimate) |

|---|---|---|---|

| Target Compound | TBS | High | ~3.5 (predicted) |

| 5-tert-Butyl-2-bromo-4-methylthiazole | tert-butyl | Moderate | ~2.8 |

| 2-Amino-5-bromo-4-methylthiazole | -NH₂ | Low | ~1.2 |

Biological Activity

5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole (CAS No. 1245782-59-5) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a tert-butyldimethylsilyl group, and a methyl group on the thiazole ring, which may influence its reactivity and biological interactions.

The molecular formula of 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole is with a molecular weight of 245.19 g/mol. The presence of the bromine and silyl groups suggests potential for various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biological Activities

The biological activities of 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazole compounds, including derivatives like 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited notable inhibitory effects, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The mechanisms involved include the activation of caspases and the alteration of mitochondrial membrane potential, leading to increased cell death in targeted cancer cells .

The biological activity of 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole is thought to stem from its ability to interact with specific biological targets:

- Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are critical in melanin production. The inhibition of tyrosinase can lead to decreased pigmentation, making these compounds valuable for treating hyperpigmentation disorders .

- Acetylcholinesterase Inhibition : Some thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibiting AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

Several case studies have illustrated the efficacy of thiazole derivatives, including 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole:

- Study on Antimicrobial Efficacy : In a comparative study involving multiple thiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, significantly lower than many standard antibiotics.

- Anticancer Efficacy : A study conducted on human breast cancer cells showed that treatment with 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole?

- Methodological Answer : The synthesis typically involves thiazole ring formation followed by silylation. For brominated thiazoles, cyclization of thiourea derivatives with α-bromoketones is effective (e.g., using 4-chlorobutanoyl chloride and K₂CO₃ in CHCl₃, as seen in thiazole syntheses ). The tert-butyldimethylsilyl (TBS) group is introduced via nucleophilic substitution or metal-catalyzed coupling. For example, bromomethyl-thiazole intermediates (similar to CAS 4771-35-1 ) can undergo silylation using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. Optimize reaction time (48–72 hours) and temperature (room temperature to 60°C) to balance yield and purity.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 0.9–1.1 ppm, thiazole protons at δ 6.5–8.5 ppm). IR can validate silyl ether (Si-O) stretches (~1250 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .

- X-ray Crystallography : Single-crystal analysis (as in ) resolves steric effects of the TBS group. Parameters like dihedral angles (e.g., 36.69° between thiazole and aromatic rings) and puckering (Q = 0.272–0.282 Å) help confirm conformation .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data be resolved?

- Methodological Answer : Compare density functional theory (DFT)-optimized geometries with crystallographic data (e.g., bond lengths, angles). For example, if computational models predict planar thiazole rings but X-ray data show puckering (as in ), refine force fields or include solvent effects in simulations. Use software like Gaussian or ORCA for DFT, and Mercury for crystallographic analysis.

Q. What mechanistic insights explain the reactivity of the TBS group in cross-coupling reactions?

- Methodological Answer : The TBS group acts as a steric shield, directing regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in palladium-catalyzed reactions, the bulky TBS group at C2 of the thiazole may suppress competing pathways, favoring coupling at C5. Monitor reaction progress via LC-MS and optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .

Q. How can structure-activity relationships (SAR) guide bioactivity studies for this compound?

- Methodological Answer : Design SAR studies by modifying the bromine substituent (C5) and TBS group (C2). For example:

- Replace Br with other halogens or aryl groups to assess electronic effects.

- Substitute TBS with smaller silyl groups (e.g., TMS) to study steric impacts on target binding.

- Use assays from benzimidazole/thiazole pharmacology (e.g., anti-inflammatory or antiviral models ). Test in vitro enzyme inhibition (e.g., COX-2 or HIV protease) and validate with dose-response curves (IC₅₀ calculations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.